![molecular formula C8H6LiN3O2 B2627335 Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate CAS No. 2470438-52-7](/img/structure/B2627335.png)
Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate
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Overview
Description
“Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate” is a compound with the CAS Number: 2470438-52-7 . Its IUPAC name is lithium 2- (7H-pyrrolo [2,3-d]pyrimidin-5-yl)acetate . The compound has a molecular weight of 183.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2.Li/c12-7(13)1-5-2-10-8-6(5)3-9-4-11-8;/h2-4H,1H2,(H,12,13)(H,9,10,11);/q;+1/p-1 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 183.1 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
- Mechanism : Mechanistic studies reveal that 5k induces cell cycle arrest and apoptosis in HepG2 cells, upregulating proapoptotic proteins (caspase-3, Bax) and downregulating Bcl-2 activity .
- Compound 31 : Demonstrates potent inhibitory activity against HPK1 (IC50 = 3.5 nM). It selectively inhibits SLP76 phosphorylation and enhances IL-2 secretion in Jurkat cells .
- Compound ®-6c : Derived from a combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine. It exhibits an impressive IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 .
- Compounds 5n and 5o : These derivatives show high enzymatic inhibitory activities (IC50 = 2.7 and 20.2 nM, respectively) and potent effects against the MV4-11 cell line (IC50 = 7.8 and 38.3 nM) .
Cancer Treatment
HPK1 Inhibition
JAK1 Inhibition
PAK4 Inhibition
Antiviral Research
Safety and Hazards
properties
IUPAC Name |
lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Li/c12-7(13)1-5-2-10-8-6(5)3-9-4-11-8;/h2-4H,1H2,(H,12,13)(H,9,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTYWEOLXVMJCN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C2=CN=CN=C2N1)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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